Auto-Decomposition Selectivity: Fe(NO₃)₂ vs. Fe(NO₃)₃ in Hydrometallurgical Iron Control
In nitrate-based hydrometallurgical processes, iron(II) nitrate undergoes a unique 'auto-decomposition' that is not observed with iron(III) nitrate. While Fe(NO₃)₃ solutions are stable and require external energy or reagents for iron precipitation, Fe(NO₃)₂ spontaneously decomposes in the temperature range of 63–103°C, forming Fe(III) oxides and a gaseous product containing at least 95% NO [1]. This high selectivity towards NO production is a direct consequence of the internal redox reaction between Fe²⁺ and NO₃⁻, which is impossible for Fe³⁺/NO₃⁻ solutions. The process enables a closed-loop system where NO is re-oxidized to regenerate nitric acid, offering a distinct advantage in process intensification and reagent regeneration.
| Evidence Dimension | Auto-decomposition selectivity to NO gas |
|---|---|
| Target Compound Data | ≥95% NO in gaseous decomposition products (auto-decomposition at 63-103°C) |
| Comparator Or Baseline | Iron(III) nitrate (Fe(NO₃)₃): No spontaneous auto-decomposition; stable solution |
| Quantified Difference | Near-quantitative NO selectivity vs. a stable, non-decomposing baseline |
| Conditions | Aqueous nitrate system, temperature range 63–103°C, as reported in hydrometallurgical process studies [1]. |
Why This Matters
This property allows for a self-regulating iron removal process in nitrate-based leaching circuits, eliminating the need for additional precipitation agents and enabling direct nitric acid regeneration, which is not feasible with the stable ferric nitrate analogue.
- [1] G. Van Weert and M. Boissoneault. Iron control in nitrate hydrometallurgy by (auto) decomposition of iron (II) nitrate. Hydrometallurgy, 1993, 33(3), 255-271. doi:10.1016/0304-386X(93)90066-M. View Source
